molecular formula C₁₉H₁₆D₃N₃O₆ B1142736 Nilvadipine-d3 CAS No. 95326-14-0

Nilvadipine-d3

Cat. No.: B1142736
CAS No.: 95326-14-0
M. Wt: 388.39
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Description

Significance of Deuterated Analogues in Advanced Pharmaceutical Sciences

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), have gained significant traction in pharmaceutical sciences. tandfonline.com This seemingly minor substitution can lead to substantial improvements in a drug's pharmacokinetic profile. nih.gov The key to this advantage lies in the "kinetic isotope effect" (KIE). tandfonline.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. tandfonline.com This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family, which are responsible for the metabolism of many drugs. tandfonline.compharmafocusasia.com

By strategically replacing hydrogen with deuterium at sites on a molecule that are susceptible to metabolic breakdown (so-called "soft spots"), researchers can slow down the rate of metabolism. nih.gov This can lead to several beneficial outcomes, including:

Extended Half-Life: A slower metabolism can increase the time the drug remains in the body, potentially allowing for less frequent dosing. medchemexpress.comnih.gov

Increased Bioavailability: By reducing first-pass metabolism (the metabolic breakdown that occurs in the liver before a drug reaches systemic circulation), a greater proportion of the administered dose can become active. pharmaffiliates.com

Improved Safety Profile: Slower metabolism can lead to lower and more consistent plasma concentrations of the drug, and may also reduce the formation of potentially toxic metabolites. nih.govbioscientia.de

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. tandfonline.comnih.gov

Rationale for Deuterium Labeling in Drug Discovery and Development Methodologies

The primary rationale for employing deuterium labeling in drug discovery is to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org This strategy, often referred to as "deuterium switching," can be applied to existing drugs to improve their performance or to new chemical entities during the lead optimization phase. pharmaffiliates.comnih.gov

In addition to improving pharmacokinetics, deuterium labeling is a critical tool in analytical methodologies. Nilvadipine-d3, as a deuterated analogue of Nilvadipine (B1678883), serves as an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). osti.govnih.gov In this technique, a known amount of the labeled standard (this compound) is added to a biological sample (like plasma or urine) containing the unlabeled drug (Nilvadipine). osti.gov Because the labeled and unlabeled compounds behave almost identically during sample extraction, processing, and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. ptb.de By measuring the ratio of the unlabeled drug to the labeled standard using a mass spectrometer, researchers can accurately and precisely determine the concentration of the drug in the original sample. nih.govnih.gov

Overview of Deuterated Dihydropyridine (B1217469) Calcium Channel Antagonists in Academic Research Contexts

Nilvadipine belongs to the dihydropyridine class of calcium channel blockers. nih.gov These drugs act by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. patsnap.comdrugbank.com Research into deuterated versions of dihydropyridines has explored the potential for enhanced therapeutic effects. google.com

Studies have suggested that deuteration can increase the efficacy of dihydropyridine calcium channel blockers. For instance, research on deuterated nifedipine (B1678770) indicated a greater "use-dependent" inhibition of calcium channels. google.comgoogle.com This means the blocking effect becomes more pronounced as the channels are more frequently activated, which is often the case in pathological conditions like hypertension. google.com This enhanced effect is thought to result from a longer residence time of the deuterated drug at the receptor site. google.com In the context of Nilvadipine, its deuterated form, this compound, is primarily utilized in research as an internal standard for pharmacokinetic studies due to its high first-pass metabolism. nih.govtandfonline.com The extensive metabolism of Nilvadipine makes accurate quantification in biological matrices challenging without a stable isotope-labeled internal standard. nih.govtandfonline.com

Properties

CAS No.

95326-14-0

Molecular Formula

C₁₉H₁₆D₃N₃O₆

Molecular Weight

388.39

Synonyms

2-Cyano-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-(Methyl-d3) 5-(1-methylethyl) Ester

Origin of Product

United States

Synthetic Methodologies for Deuterium Labeled Nilvadipine

Strategies for Deuteration of Complex Organic Molecules

The incorporation of deuterium (B1214612) into complex organic molecules can be achieved through several established methods, broadly categorized into two main approaches: direct hydrogen isotope exchange (HIE) on a late-stage intermediate or the final molecule, and stepwise synthesis using deuterated building blocks. acs.orgresearchgate.net

Hydrogen Isotope Exchange (HIE): This is often the most compelling approach as it allows for the introduction of deuterium without the need for pre-functionalization of the molecule. researchgate.net HIE reactions can be promoted by acids, bases, or transition metal catalysts. acs.orgresearchgate.net Metal-catalyzed HIE, in particular, has been extensively explored, providing numerous procedures for late-stage deuteration using accessible deuterium sources like deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.net

Stepwise/Multistep Synthesis: This strategy involves building the target molecule from commercially available deuterated starting materials or reagents. researchgate.netresearchgate.net This method offers precise control over the location of the deuterium labels. Common deuterated synthons include deuterated solvents like DMSO-d6, reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄), or simple building blocks like CD₃I. researchgate.netnih.gov

Reductive Deuteration: This technique involves the reduction of functional groups like alkenes or carbonyls using deuterium-donating reagents, such as sodium borodeuteride (NaBD₄) or by catalytic deuteration with D₂ gas. researchgate.net

A summary of common deuteration strategies is presented in the table below.

StrategyDescriptionTypical Deuterium Source(s)Catalyst/Reagent Examples
Hydrogen Isotope Exchange (HIE) Direct replacement of H with D on a substrate.D₂O, D₂, Deuterated Solvents (DMSO-d6)Transition metals (e.g., Iridium, Palladium), Acids, Bases (e.g., KOH) researchgate.netnih.gov
Stepwise Synthesis Construction of the molecule using deuterated precursors.Labeled building blocks (e.g., CD₃I)Standard organic synthesis reagents
Reductive Deuteration Addition of deuterium across a double bond or to a carbonyl group.D₂, NaBD₄, LiAlD₄Palladium on carbon (Pd/C), Sodium borodeuteride researchgate.net

Chemical Synthesis Routes for Nilvadipine-d3

The synthesis of a deuterated analogue of Nilvadipine (B1678883) has been reported, specifically for its use as an internal standard in the quantitative analysis of the parent drug in human plasma by mass spectrometry. nih.gov While the exact position of the three deuterium atoms in "this compound" is not specified in the available literature, the synthesis would logically proceed through a modified Hantzsch dihydropyridine (B1217469) synthesis, which is the common method for preparing Nilvadipine and other 1,4-dihydropyridine (B1200194) derivatives. nih.gov

The synthesis would likely involve the incorporation of a deuterated starting material. For instance, a trideuterated methyl group could be introduced by using a deuterated version of one of the β-ketoester or β-dicarbonyl starting materials. This ensures the deuterium labels are in a stable position, not prone to exchange under physiological or analytical conditions. The general structure of Nilvadipine is based on a 1,4-dihydropyridine ring, and its synthesis involves the condensation of an aldehyde, a β-ketoester, and a β-aminocrotonate or its equivalent.

Isotopic Enrichment and Purity Assessment in Deuterated Compound Synthesis

Ensuring the isotopic purity and structural integrity of a deuterated compound like this compound is critical for its intended use, particularly as an internal standard. rsc.orgrsc.org The primary analytical techniques employed for this purpose are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS): This is a powerful tool for determining isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, HR-MS can distinguish between the desired deuterated compound (e.g., d3) and any undesired, partially deuterated (d1, d2) or non-deuterated (d0) species. rsc.org The relative abundance of these isotopic ions in the mass spectrum allows for the calculation of the percentage of isotopic purity. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis confirms the structural integrity of the synthesized molecule and can pinpoint the exact location of the deuterium labels. rsc.org In ¹H NMR, the disappearance of a signal corresponding to a specific proton indicates successful deuteration at that site. ²H (Deuterium) NMR can also be used to directly observe the deuterium nuclei.

The combination of these techniques provides a comprehensive evaluation of the final product. A typical workflow involves an initial purity check by LC-MS, followed by a detailed analysis using HR-MS to calculate isotopic enrichment and NMR to confirm the structure and label positions. rsc.org

The table below outlines the roles of these key analytical methods.

Analytical TechniquePrimary RoleInformation Provided
High-Resolution Mass Spectrometry (HR-MS) Isotopic Purity DeterminationPercentage of d0, d1, d2, d3, etc., species; Isotopic enrichment calculation. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Structural Integrity & Label PositionConfirmation of molecular structure; Identification of deuteration sites. rsc.org
Liquid Chromatography (LC) Chemical PuritySeparation of the target compound from non-isotopic impurities. rsc.org

Stereochemical Considerations in the Synthesis of Chiral Deuterated Analogues, including this compound Precursors

Stereochemistry is a critical consideration in the synthesis of Nilvadipine and its deuterated analogues. Nilvadipine possesses a chiral center at the C-4 position of the dihydropyridine ring, meaning it exists as a pair of enantiomers. nih.gov The biological activity of many chiral drugs resides primarily in one enantiomer. wiley-vch.de

When synthesizing a deuterated analogue like this compound, the stereochemistry at this C-4 position must be considered. The synthesis can result in:

A racemic mixture of the deuterated enantiomers, which may be suitable if the analogue is used as an internal standard for the analysis of a racemic drug formulation.

An enantiomerically pure deuterated compound, which would be necessary for stereospecific metabolic studies.

Achieving an enantiomerically pure product requires an asymmetric synthesis strategy. This could involve using a chiral catalyst or starting from a chiral precursor. Alternatively, a racemic mixture of the deuterated compound can be synthesized first and then resolved into its individual enantiomers. For Nilvadipine itself, the enantiomers have been successfully separated via the resolution of a carboxylic acid derivative, which is a common strategy that could be applied to its deuterated analogues as well. nih.gov The development of asymmetric deuteration methods is an active area of research, aiming to produce chiral deuterated compounds with high stereoselectivity. rsc.orgnih.gov

Analytical Applications of Nilvadipine D3 in Preclinical Research

Role of Nilvadipine-d3 as an Internal Standard in Quantitative Bioanalysis

The fundamental principle behind using a deuterated internal standard is its chemical and physical similarity to the analyte of interest (nilvadipine). cerilliant.com this compound and nilvadipine (B1678883) exhibit nearly identical extraction efficiencies, chromatographic retention times, and ionization responses in a mass spectrometer. foodriskmanagement.comlcms.cz However, they are distinguishable by their mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to measure both the analyte and the internal standard simultaneously. By adding a known amount of this compound to a sample before processing, any variations in sample preparation or instrument response can be normalized, leading to highly accurate and precise quantification of nilvadipine. lcms.cz

Mass Spectrometry-Based Quantification of Nilvadipine and its Metabolites in Non-Human Biological Matrices

In preclinical research, which often involves animal models, this compound is instrumental for determining the concentration of nilvadipine and its metabolites in biological matrices such as plasma, serum, and tissue homogenates. caymanchem.comnih.gov Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high selectivity and sensitivity. researchgate.netbiointerfaceresearch.com The process typically involves adding this compound to the biological sample, followed by extraction of both the analyte and the internal standard. nih.gov The extract is then analyzed by a mass spectrometer, which is set to monitor specific precursor-to-product ion transitions for both nilvadipine and this compound. nih.govnih.gov This technique, known as multiple reaction monitoring (MRM), significantly enhances the specificity of the assay by minimizing interference from other compounds in the matrix.

A study on the determination of nilvadipine in human plasma utilized a deuterated analogue as an internal standard, achieving a quantitation limit of 0.01 ng/ml from a 1 ml plasma sample. nih.gov The coefficients of variation were 6.4% and 2.1% at concentrations of 0.01 and 0.1 ng/ml, respectively, demonstrating the method's precision. nih.gov

Integration of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique in bioanalysis. biointerfaceresearch.com The integration of this compound into LC-MS/MS methods is crucial for achieving reliable and reproducible quantification of nilvadipine in preclinical studies. caymanchem.com The chromatographic step separates nilvadipine from other endogenous components of the biological matrix before it enters the mass spectrometer. biointerfaceresearch.com The co-elution of nilvadipine and this compound ensures that they experience the same conditions throughout the analytical process, including any potential ion suppression or enhancement effects in the mass spectrometer's ion source. lcms.cz This co-elution, combined with the distinct mass detection, allows for accurate correction of any analytical variability.

LC-MS/MS methods developed for similar dihydropyridine (B1217469) calcium channel blockers, such as nifedipine (B1678770) and felodipine, illustrate the common procedures and achievable performance. biointerfaceresearch.compensoft.netresearchgate.net For instance, a validated LC-MS/MS method for nifedipine in human plasma reported a linear range of 1 - 130 ng/mL with a lower limit of quantification (LLOQ) of 1.01 ng/mL. biointerfaceresearch.com Such methods, when employing a deuterated internal standard like this compound for nilvadipine analysis, provide the high sensitivity and specificity required for pharmacokinetic and metabolic studies in preclinical models.

Application of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) for Bioanalytical Assays

While LC-MS/MS is more common for non-volatile compounds like nilvadipine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization to increase the volatility and thermal stability of the analyte. nih.gov In such cases, this compound serves the same essential purpose as an internal standard. caymanchem.comnih.gov A highly sensitive method for determining nilvadipine in human plasma was developed using GC with negative-ion chemical-ionization mass spectrometry. nih.gov This method involved the use of a deuterated analog of nilvadipine as the internal standard and achieved a very low limit of quantitation. nih.gov Another study utilized GC-electron capture negative ion chemical ionization MS to analyze nilvadipine enantiomers after separation by HPLC, with a deuterated analogue of racemic nilvadipine as the internal standard. nih.gov

Development and Validation of Analytical Methods Employing this compound

The development and validation of bioanalytical methods are governed by stringent regulatory guidelines to ensure data quality and reliability. The use of a stable isotope-labeled internal standard like this compound is a key component of this process.

Methodological Considerations for Enhanced Sensitivity and Specificity in Preclinical Bioanalytical Assays

To enhance the sensitivity and specificity of bioanalytical assays for nilvadipine, several factors are considered during method development. The choice of extraction technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is optimized to maximize the recovery of nilvadipine and this compound while minimizing matrix interferences. nih.gov Chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution, are tailored to achieve good peak shape and separation from endogenous compounds. biointerfaceresearch.compensoft.net Mass spectrometric parameters, such as ionization source settings and collision energies for MRM transitions, are optimized to maximize the signal intensity for both the analyte and the internal standard.

ParameterConsideration for Enhanced Performance
Extraction Optimization of solvent and pH for high recovery of nilvadipine and this compound. nih.gov
Chromatography Selection of a suitable column and mobile phase to achieve sharp, symmetrical peaks and separation from interfering matrix components. biointerfaceresearch.compensoft.net
Mass Spectrometry Fine-tuning of ion source parameters and MRM transitions to maximize signal intensity and specificity. nih.gov

Chromatographic Separation Techniques, including Chiral Stationary Phase Chromatography, in Conjunction with Deuterated Standards for Enantiomeric Analysis of Nilvadipine

Nilvadipine is a chiral compound, existing as two enantiomers, (+)-nilvadipine and (-)-nilvadipine, which may exhibit different pharmacological activities. nih.govnih.gov Therefore, the stereoselective analysis of nilvadipine is often necessary in preclinical studies. This is achieved using chiral chromatography, typically with a chiral stationary phase (CSP) in HPLC. nih.govresearchgate.net

Detection and Identification of this compound in Preclinical Samples

The detection and identification of this compound in preclinical samples are intrinsically linked to the analytical methods developed for its non-deuterated counterpart, Nilvadipine. Given that this compound serves as an internal standard, its primary function is to be detected alongside Nilvadipine to ensure the accuracy and reproducibility of the quantification process. nih.govnih.gov The methodologies employed are therefore designed to separate and measure both compounds, often within complex biological matrices such as plasma and urine. nih.govnih.gov

Highly sensitive and specific analytical techniques are paramount for the accurate measurement of Nilvadipine and its deuterated internal standard, this compound, particularly due to the low concentrations often present in biological fluids. nih.gov The primary method utilized for this purpose is mass spectrometry (MS), frequently coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC). nih.govresearchgate.net

One of the foundational methods for the determination of Nilvadipine in human plasma involves capillary column gas chromatography-negative-ion chemical-ionization mass spectrometry (GC-NICI-MS). nih.gov In this approach, a deuterated analog of Nilvadipine, such as this compound, is added to the plasma sample as an internal standard. nih.govnih.gov The extraction of both the drug and the internal standard is typically performed at a specific pH, for instance, pH 9, using an organic solvent mixture like benzene (B151609) and n-hexane. nih.gov

Following extraction, the sample is analyzed by GC-NICI-MS. nih.gov This technique is highly selective, allowing for the monitoring of the specific molecular ions of both Nilvadipine and its deuterated internal standard. nih.gov The use of methane (B114726) as a reagent gas is a common practice in this method. nih.gov The high sensitivity of this method allows for a quantification limit as low as 0.01 ng/mL when using a 1 mL plasma sample. nih.gov The precision of this method is demonstrated by coefficients of variation of 6.4% at the 0.01 ng/mL level and 2.1% at the 0.1 ng/mL level. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a powerful and widely used technique for the analysis of dihydropyridine calcium channel blockers, including compounds structurally similar to Nilvadipine. scienceopen.comlupinepublishers.comnih.gov These methods offer high selectivity and sensitivity, which are crucial for bioanalytical applications. nih.gov In a typical LC-MS/MS workflow, the analyte and the deuterated internal standard are extracted from the biological matrix, often through solid-phase extraction, and then separated on a chromatographic column before being detected by the mass spectrometer. scienceopen.com

The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode is a key aspect of developing a robust LC-MS/MS method. This allows for highly specific detection and quantification, minimizing interference from other components in the biological sample. While specific transition details for this compound are proprietary to the developing laboratories, the principle remains the same as for other deuterated internal standards used in similar analyses.

The table below summarizes the key aspects of the analytical methods used for the detection of Nilvadipine, where this compound would be co-analyzed as an internal standard.

Analytical TechniqueSample MatrixExtraction MethodKey ParametersLimit of Quantification (LOQ)
GC-NICI-MS Human PlasmaLiquid-Liquid Extraction (benzene-n-hexane at pH 9)Reagent Gas: Methane; Monitors negative molecular ions0.01 ng/mL nih.gov
GC-ECD UrineNot specified in detailElectron Capture Detector0.5 ng/mL nih.gov
LC-MS/MS Human PlasmaSolid-Phase ExtractionIsocratic or gradient elution; MRM modeMethod dependent, often in the low ng/mL to pg/mL range scienceopen.comnih.gov

Table 1: Analytical Methodologies for Nilvadipine and its Deuterated Standard

The choice of analytical method often depends on the specific requirements of the preclinical study, including the biological matrix being analyzed, the expected concentration range of the analyte, and the available instrumentation. The consistent finding across various studies is the necessity of a deuterated internal standard like this compound to control for variability in sample preparation and instrument response, thereby ensuring the integrity of the pharmacokinetic data obtained. nih.govnih.govscienceopen.com

Investigation of Pharmacokinetic Profiles Using Nilvadipine D3 in Non Human Models

Comparative Pharmacokinetic Analyses of Nilvadipine (B1678883) and Nilvadipine-d3 in Preclinical Species

Direct comparative pharmacokinetic studies of Nilvadipine and this compound in preclinical species are not extensively available in publicly accessible scientific literature. However, this compound has been synthesized and is utilized as an internal standard in highly sensitive bioanalytical methods, such as gas chromatography-negative-ion chemical-ionization mass spectrometry, for the precise quantification of Nilvadipine in plasma samples. jst.go.jp The use of a deuterated analog as an internal standard is a common practice in pharmacokinetic studies because its physicochemical properties are very similar to the analyte, ensuring comparable behavior during sample extraction and analysis, while its different mass allows for distinct detection.

While direct in vivo comparative data is sparse, the pharmacokinetic profile of the parent compound, Nilvadipine, has been characterized in several non-human species. These studies provide a baseline for understanding its absorption, distribution, and elimination characteristics.

Below is a summary of key pharmacokinetic parameters of Nilvadipine in various animal models.

Pharmacokinetic Parameters of Nilvadipine in Non-Human Models
SpeciesRoute of AdministrationTerminal Half-life (t½)BioavailabilityReference
MiceIntravenous0.73 hoursNot Applicable nih.gov
RatsIntravenous1.2 hoursNot Applicable nih.govnih.gov
Rats (Male)OralNot Reported3-4% nih.gov
RabbitsIntravenous3.7 hoursNot Applicable nih.gov
RabbitsOralNot Reported2% nih.gov
DogsIntravenous5.0-6.0 hoursNot Applicable nih.govnih.gov
DogsOral~6.0 hours27-67% nih.gov

Based on the principles of the kinetic isotope effect, it is anticipated that this compound would exhibit a longer half-life and reduced clearance compared to Nilvadipine, due to the greater strength of the carbon-deuterium bond at metabolic sites. This would likely lead to increased systemic exposure (AUC). However, without direct experimental data, these comparisons remain theoretical.

Assessment of Deuterium (B1214612) Isotope Effects on Pharmacokinetic Parameters in Controlled In Vitro and Animal Investigations

The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect is most pronounced when the cleavage of a carbon-hydrogen bond is the rate-limiting step in a metabolic pathway. For many drugs, including dihydropyridine (B1217469) calcium channel blockers like nilvadipine, metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, which often involves the oxidation of C-H bonds.

While specific in vitro or in vivo studies detailing the KIE for this compound are not widely published, research on other deuterated dihydropyridines provides valuable insights into the expected effects. For example, in vitro studies using mouse liver microsomes have demonstrated the impact of deuteration on the metabolic stability of related compounds.

The table below presents findings from a study on other deuterated dihydropyridines, illustrating the potential impact of deuteration on metabolic stability.

In Vitro Metabolic Stability of Deuterated and Non-Deuterated Dihydropyridines in Mouse Liver Microsomes
CompoundHalf-life (t½) in minutesImprovement in StabilityReference
H-Nicardipine2.87% evotec.com
D-Nicardipine3.0
H-Nimodipine2.123% evotec.com
D-Nimodipine2.6
H-iPr-Nicardipine2.277% evotec.com
D-iPr-Nicardipine3.9

These data show that deuteration can lead to a notable increase in the metabolic half-life of dihydropyridine compounds in a controlled in vitro setting. For instance, D-Nimodipine showed a 23% improvement in its half-life compared to its non-deuterated counterpart, while D-iPr-Nicardipine demonstrated a significant 77% increase in stability. evotec.com

Elucidation of Metabolic Pathways Through Deuterium Labeling with Nilvadipine D3

Identification of Nilvadipine (B1678883) Metabolites in In Vitro Systems and Animal Models using Deuterated Analogues

In animal models, such as rats and dogs, the administration of deuterated Nilvadipine allows for the in vivo characterization of metabolic profiles. nih.gov Studies using radiolabeled (¹⁴C) Nilvadipine have shown that the drug is extensively metabolized, with only trace amounts of the unchanged drug excreted in urine and bile. nih.gov The use of Nilvadipine-d3 in conjunction with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) enables the precise structural elucidation of these metabolites. nih.gov The distinct mass difference between the deuterated and non-deuterated fragments in tandem mass spectrometry (MS/MS) spectra provides valuable information about the site of metabolic modification.

For instance, if a metabolite of this compound is detected with its deuterium (B1214612) label intact, it indicates that the metabolic transformation occurred at a different position on the molecule. Conversely, the loss of the deuterium label points directly to the site of enzymatic attack. This approach has been successfully applied to other drugs, demonstrating its utility in pinpointing metabolic hotspots.

Below is a table summarizing the types of in vitro and in vivo models used for metabolite identification of dihydropyridine (B1217469) calcium channel blockers like Nilvadipine.

Model SystemDescriptionKey Findings
Human Liver Microsomes (HLM) Subcellular fractions of the liver containing high concentrations of drug-metabolizing enzymes, particularly cytochrome P450s. acs.orghmdb.caUseful for identifying primary metabolic pathways and the specific enzymes involved. hmdb.ca
Isolated Hepatocytes Intact liver cells that provide a more complete picture of metabolism, including both Phase I and Phase II reactions, as well as transport processes. acs.orgConsidered the gold standard for in vitro metabolism studies, offering insights into overall hepatic clearance. acs.org
Rat Models A common preclinical animal model for studying drug metabolism and pharmacokinetics.Studies with ¹⁴C-nilvadipine in rats revealed rapid absorption and extensive first-pass metabolism, with radioactivity primarily excreted in bile. nih.gov
Dog Models Another preclinical animal model used to assess species differences in drug metabolism.In dogs, ¹⁴C-nilvadipine also showed extensive metabolism, but with a higher oral bioavailability compared to rats, and a greater proportion of radioactivity excreted in the urine. nih.gov
Transgenic Mouse Models Mice genetically modified to express human genes, such as those encoding drug-metabolizing enzymes or disease-related proteins.Used to investigate the effects of drugs like Nilvadipine in the context of specific human conditions, such as Alzheimer's disease. nih.gov

Tracing Metabolic Transformations and Biotransformation Pathways of Nilvadipine Utilizing this compound

The primary advantage of using this compound is the ability to trace the metabolic fate of the parent compound with high fidelity. The major biotransformation pathways for dihydropyridine calcium channel blockers like Nilvadipine involve oxidation of the dihydropyridine ring to its pyridine (B92270) analog, which is a key step in their inactivation and subsequent elimination. nih.gov Other significant metabolic reactions include ester hydrolysis and oxidation of the side chains.

By administering this compound and analyzing biological samples (e.g., plasma, urine, feces) with mass spectrometry, researchers can map these transformations. The presence of the deuterium label in a series of metabolites allows for the reconstruction of the metabolic sequence. For example, the detection of a deuterated pyridine metabolite would confirm the oxidation of the dihydropyridine ring as a major pathway.

The use of stable isotope labeling helps to overcome the challenges associated with identifying metabolites in complex biological matrices. doi.org It allows for the confident assignment of elemental compositions to mass features and aids in the structural elucidation of unknown compounds. doi.org This technique is particularly valuable for distinguishing between isomeric metabolites, which have the same mass but different structures.

The following table outlines the principal metabolic transformations of Nilvadipine and how this compound can be used to trace them.

Metabolic TransformationDescriptionRole of this compound
Aromatization (Oxidation) The dihydropyridine ring is oxidized to the corresponding pyridine ring, leading to a loss of pharmacological activity.The deuterium label on the dihydropyridine ring would be retained in the pyridine metabolite, allowing for its unambiguous identification.
Ester Hydrolysis The ester groups at the 3- and 5-positions of the dihydropyridine ring are cleaved by esterases to form carboxylic acid metabolites.If the deuterium label is not on the ester side chains, it will be present in the resulting carboxylic acid metabolites, confirming this pathway.
Hydroxylation Introduction of a hydroxyl (-OH) group at various positions on the molecule, often a prerequisite for further conjugation reactions.The position of the deuterium label relative to the site of hydroxylation determines whether the label is retained or lost, providing structural information.
N-Dealkylation Removal of an alkyl group from a nitrogen atom.The presence or absence of the deuterium label in the resulting metabolite can pinpoint the site of dealkylation.

Enzymatic Reaction Monitoring and Metabolite Profiling Assisted by Stable Isotope Labeling Techniques

Stable isotope labeling is a powerful tool for monitoring enzymatic reactions in real-time and for comprehensive metabolite profiling. medchemexpress.com By incubating this compound with specific drug-metabolizing enzymes, such as individual cytochrome P450 (CYP) isoforms, it is possible to determine which enzymes are responsible for its metabolism. The rate of formation of deuterated metabolites can be precisely quantified using mass spectrometry, providing insights into enzyme kinetics.

This approach is crucial for predicting potential drug-drug interactions. If Nilvadipine is metabolized by the same enzyme as another co-administered drug, there could be competition for the enzyme, leading to altered plasma concentrations and potential adverse effects. nih.govdrugbank.com Studies have indicated that the metabolism of Nilvadipine can be influenced by inhibitors or inducers of the cytochrome P450 system. nih.gov

Metabolite profiling, or metabolomics, benefits greatly from stable isotope labeling. doi.org By comparing the metabolite profiles of biological systems treated with Nilvadipine versus this compound, it is possible to create a comprehensive map of all drug-related metabolites. This technique, often referred to as stable isotope-resolved metabolomics (SIRM), can help identify novel or unexpected metabolic pathways. medchemexpress.com

The use of deuterated standards like this compound also improves the accuracy and reproducibility of quantitative bioanalytical methods by serving as an ideal internal standard in mass spectrometry-based assays. medchemexpress.com

The table below details the applications of stable isotope labeling in enzymatic and metabolite profiling studies of Nilvadipine.

ApplicationDescriptionAdvantage of Using this compound
Reaction Phenotyping Identifying the specific enzymes (e.g., CYP3A4) responsible for the metabolism of a drug.Allows for precise measurement of metabolite formation by specific enzymes, helping to pinpoint the key players in Nilvadipine's clearance.
Enzyme Kinetics Determining the rate of an enzymatic reaction (e.g., Vmax, Km).The formation of deuterated metabolites can be accurately monitored over time to calculate kinetic parameters.
Metabolite Profiling (Metabolomics) Comprehensive analysis of all metabolites in a biological sample.Enables the clear distinction between drug-derived metabolites and the endogenous metabolome, facilitating the discovery of the complete metabolic fingerprint of Nilvadipine. doi.org
Internal Standard for Quantification A compound added to a sample in a known amount to aid in the quantification of an analyte.This compound is an ideal internal standard for Nilvadipine quantification as it has nearly identical chemical and physical properties but is distinguishable by mass. medchemexpress.com

Advanced Research Paradigms and Future Directions for Deuterated Dihydropyridines

Novel Applications of Nilvadipine-d3 in Preclinical Target Engagement Studies

Target engagement is a critical determinant of a drug's efficacy, confirming that a molecule interacts with its intended biological target in a physiological context. wuxiapptec.com Stable isotope-labeled compounds like this compound are invaluable tools in preclinical target engagement assays, providing a means to quantify the binding of the non-labeled drug to its target protein.

Modern target engagement methods often rely on quantifying the bound versus unbound fraction of a drug in cells or tissues. Techniques such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement (NanoBRET-TE) have become central to this effort. wuxiapptec.compromega.com CETSA operates on the principle that a protein's thermal stability increases when a ligand is bound. wuxiapptec.com In a typical CETSA workflow, cells are treated with the drug, heated to denature unbound proteins, and the remaining soluble (stabilized) target protein is quantified.

This compound can be instrumental in such studies, particularly when mass spectrometry is used for protein quantification. It can serve as an ideal internal standard for the precise measurement of the unlabeled Nilvadipine (B1678883) that remains bound to the calcium channel. raps.orgaptochem.com Because this compound is chemically and physically identical to Nilvadipine, it co-elutes during chromatographic separation and exhibits the same ionization efficiency, correcting for variations in sample preparation and analysis. aptochem.com This allows for highly accurate quantification of target occupancy, a crucial parameter in establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Furthermore, chemical probes are often used to identify and validate drug targets. nih.gov While this compound itself is used more as an analytical tool, its application supports the characterization of novel chemical probes targeting calcium channels or associated proteins, helping to elucidate their mechanism of action with greater precision.

Potential for Deuterated Analogues in Non-Human Biomarker Discovery and Validation

Biomarkers are essential for tracking disease progression and therapeutic response in preclinical and clinical settings. mdpi.com Deuterated analogues of therapeutic compounds, such as this compound, hold significant potential in the discovery and validation of biomarkers in non-human biological systems.

The process of biomarker discovery often involves metabolomics, where the metabolic fate of a drug is meticulously mapped. nih.gov By administering a deuterated compound to an animal model, researchers can trace its metabolic pathways with high precision using mass spectrometry. metsol.com The unique mass signature of this compound allows its metabolites to be distinguished from endogenous molecules and from the metabolites of the co-administered, non-deuterated drug. This "stable isotope coding" approach enables comparative metabolomics studies to identify specific metabolic products that correlate with the drug's therapeutic effect or potential toxicity. nih.gov

For instance, if the vasodilatory effect of Nilvadipine is hypothesized to be linked to a change in a particular metabolic pathway, this compound can be used as a tracer to follow this pathway. Its use as an internal standard ensures the accurate quantification of pathway intermediates in complex biological matrices like plasma or tissue homogenates. This quantitative analysis is vital for validating a metabolite as a robust biomarker of drug activity in non-human models before it can be considered for use in human studies.

Methodological Advancements in Stable Isotope Labeling and Bioanalytical Techniques for Next-Generation Drug Development Research

The use of stable isotope labeling (SIL) in conjunction with advanced bioanalytical methods is a cornerstone of modern drug development. metsol.comnuvisan.com This paradigm has largely replaced older methods involving radiolabeling, offering a safer and equally precise alternative for tracking molecules in biological systems. metsol.com

Stable Isotope Labeling (SIL): The primary advantage of SIL is that isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive and behave almost identically to their lighter counterparts in biological processes. metsol.com Deuterium is often preferred for labeling due to the abundance of hydrogen atoms in organic molecules and the relative ease of synthesis. aptochem.com The strategic placement of these heavy isotopes creates a stable, mass-shifted version of the drug, which is essential for its use as an internal standard in quantitative bioanalysis. kcasbio.com

Table 1: Common Stable Isotopes in Drug Development Research
IsotopeNatural Abundance (%)Key AdvantagePrimary Application
Deuterium (²H or D)0.015Cost-effective synthesis, multiple labeling sites often available. aptochem.comInternal standards for LC-MS, altering metabolic profiles (Kinetic Isotope Effect). bioscientia.de
Carbon-13 (¹³C)1.1Low risk of isotopic scrambling, useful for core molecular structure labeling.Metabolic flux analysis, internal standards where D-labeling is unstable. metsol.comnuvisan.com
Nitrogen-15 (¹⁵N)0.37Labels specific functional groups like amines and amides.Tracing nitrogen-containing compounds, proteomics, internal standards. metsol.comnuvisan.com

Bioanalytical Techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent bioanalytical technique for quantifying drugs and their metabolites in biological samples. raps.orgsimbecorion.com Its high sensitivity and selectivity allow for the detection of analytes at very low concentrations. nih.gov The development of robust LC-MS/MS methods relies heavily on the use of stable isotope-labeled internal standards (SIL-IS). raps.org A SIL-IS like this compound corrects for variability during sample extraction and instrumental analysis, which is crucial for meeting the stringent validation requirements of regulatory agencies. raps.orgkcasbio.com

Recent advancements include the refinement of sample preparation techniques like solid-phase extraction (SPE) and protein precipitation, and the use of high-resolution mass spectrometry (HRMS) to better identify unknown metabolites and differentiate between isobaric compounds. simbecorion.com These methodological improvements, underpinned by the availability of high-purity SIL compounds, are accelerating the pace of drug discovery by providing more reliable and comprehensive preclinical data.

Comparative Research on Isotopic Effects of Deuteration on Calcium Channel Blocker Functionality in Non-Human Biological Systems

The replacement of hydrogen with deuterium can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.de This effect is particularly relevant for drugs like dihydropyridine (B1217469) calcium channel blockers, which undergo extensive metabolism.

Research in non-human biological systems has shown that deuteration at metabolically vulnerable sites can slow the rate of drug clearance, thereby prolonging its duration of action. google.com For dihydropyridines, this metabolic "soft spot" is often subject to oxidation by CYP450 enzymes. bioscientia.de By strengthening the chemical bond at this position, deuteration can lead to a more favorable pharmacokinetic profile. nih.gov

Studies on deuterated nifedipine (B1678770), a compound structurally related to nilvadipine, have demonstrated these effects in animal models. Isotopic modification resulted in a prolonged duration of action and increased potency compared to the non-deuterated parent drug. google.com In one study, deuterated nifedipine showed a longer duration of action (62.2 min) compared to control nifedipine (46.5 min) at equipotent doses. google.com Furthermore, deuteration can alter the "use-dependency" of calcium channel blockers, meaning the drug may bind more effectively to channels that are frequently activated, a state characteristic of pathological conditions like hypertension. google.comgoogleapis.com

Table 2: Comparative Effects of Deuteration on Dihydropyridine Calcium Channel Blockers in Non-Human Systems
CompoundObserved Effect of DeuterationPotential ImplicationReference
Nifedipine-d6Prolonged duration of action and increased potency.Enhanced therapeutic effect, potentially allowing for lower or less frequent dosing. google.com
Nicardipine (Deuterated)Slightly prolonged microsomal half-life (t½) from 2.8 min to 3.0 min.Increased metabolic stability. researchgate.net
General DihydropyridinesGreater use-dependent inhibition of calcium channels.Increased efficacy in pathological states with higher channel activation (e.g., hypertension). google.com

This comparative research highlights that deuteration is not merely for creating analytical standards but is a strategic tool in medicinal chemistry. By modulating the metabolic fate and target interaction of a calcium channel blocker, deuterated analogues like this compound pave the way for developing next-generation therapeutics with potentially enhanced efficacy and a better tolerability profile. nih.govnih.gov

Q & A

Basic Research Questions

How can researchers confirm the identity and purity of Nilvadipine-d3 in experimental settings?

Methodological Answer:

  • Use a combination of analytical techniques:
    • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (deuterium incorporation shifts the mass spectrum by ~3 Da compared to non-deuterated Nilvadipine).
    • Nuclear Magnetic Resonance (NMR) (e.g., 1H^1H-NMR) to verify deuterium substitution patterns, as proton signals at deuterated positions will be absent or reduced .
    • HPLC-UV/RI to assess chemical purity (>98% by area normalization).
  • Purity validation should follow ICH guidelines, including residual solvent analysis (e.g., GC-MS) and isotopic enrichment quantification (e.g., isotope ratio mass spectrometry) .

What synthesis pathways are recommended for this compound to ensure isotopic stability?

Methodological Answer:

  • Prioritize deuterium exchange reactions under controlled conditions (e.g., acidic D2_2O or catalytic deuteration) at specific positions (e.g., methyl or aromatic groups).
  • Validate synthetic routes using:
    • Isotopic labeling efficiency (e.g., via 2H^2H-NMR or LC-MS).
    • Stability studies under storage conditions (e.g., 25°C/60% RH for 6 months) to detect deuterium loss .
  • Reference established protocols for calcium channel blockers to optimize reaction yields and minimize byproducts .

Which analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
    • Use deuterated internal standards (e.g., Nilvadipine-d6) to correct for matrix effects.
    • Optimize ionization parameters (e.g., ESI+ with m/z transitions specific to deuterated vs. non-deuterated forms).
  • Validate assays per FDA bioanalytical guidelines:
    • Linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) .
  • For tissue distribution studies, employ accelerator mass spectrometry (AMS) to detect trace isotopic concentrations .

Advanced Research Questions

How should researchers design experiments to compare the pharmacokinetic (PK) profiles of this compound and its non-deuterated counterpart?

Methodological Answer:

  • Adopt a crossover study design in preclinical models (e.g., Sprague-Dawley rats) to minimize inter-subject variability.
  • Key parameters:
    • AUC0_{0-∞} , Cmax_{max} , and t1/2_{1/2} measured via serial blood sampling.
    • Use population PK modeling to assess deuterium effects on clearance and volume of distribution.
  • Apply the PICO framework to structure hypotheses:
    • Population: Rodent models with induced hypertension.
    • Intervention: this compound vs. Nilvadipine.
    • Comparison: Bioequivalence thresholds (80–125% for AUC/Cmax_{max}).
    • Outcome: Isotopic impact on metabolic stability .

How can contradictions in data on this compound’s metabolic stability be resolved across studies?

Methodological Answer:

  • Conduct a contradiction analysis :
    • Identify variables : Species differences (e.g., human vs. murine CYP450 isoforms), isotopic purity (>99% vs. <95%), or formulation excipients.
    • Prioritize contradictions using the TRIZ model (e.g., technical vs. fundamental conflicts) .
  • Validate hypotheses via:
    • In vitro microsomal assays comparing deuterated/non-deuterated metabolite profiles.
    • Computational docking to assess deuterium’s steric effects on CYP450 binding .

What methodological safeguards are critical when studying this compound’s tissue penetration in neurodegenerative models?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Assessment :
    • Use in situ perfusion or brain/plasma ratio (Kp,brain_{p, brain}) measurements in transgenic Alzheimer’s models (e.g., APP/PS1 mice).
  • Mitigate confounding factors:
    • Control for BBB integrity (e.g., Evans Blue exclusion).
    • Quantify non-specific binding using equilibrium dialysis .
  • Apply mixed-effects modeling to account for inter-animal variability in PK parameters .

How can researchers address ethical challenges in human trials involving this compound?

Methodological Answer:

  • Participant Selection :
    • Exclude populations with impaired deuterium metabolism (e.g., hepatic insufficiency) per ICH E6 guidelines.
    • Use stratified randomization to balance demographics (age, sex, comorbidities) .
  • Risk Mitigation :
    • Predefine stopping rules for adverse events (e.g., deuterium accumulation >5% in body water).
    • Include Data Safety Monitoring Boards (DSMBs) for interim analyses .

What strategies prevent isotopic cross-contamination in this compound stability studies?

Methodological Answer:

  • Laboratory Workflow :
    • Segregate deuterated/non-deuterated compound handling (dedicated glassware, HPLC systems).
    • Validate cleaning protocols via swab tests (LC-MS detection limit: 0.1% contamination).
  • Analytical Controls :
    • Include "blank" runs between samples to detect carryover.
    • Use orthogonal methods (e.g., NMR + HRMS) to confirm isotopic integrity .

How should researchers evaluate this compound’s efficacy in hypertension models with conflicting hemodynamic data?

Methodological Answer:

  • Data Harmonization Framework :
    • Aggregate datasets using meta-analysis (e.g., random-effects models) to quantify heterogeneity (I2^2 statistic).
    • Perform sensitivity analysis to identify outlier studies (e.g., dosing regimens, measurement techniques).
  • Mechanistic Follow-Up :
    • Conduct telemetry-based blood pressure monitoring in conscious animals to reduce stress artifacts.
    • Compare vascular reactivity (e.g., aortic ring assays) between deuterated and control groups .

What methodologies elucidate the isotopic effect of this compound on L-type calcium channel binding kinetics?

Methodological Answer:

  • In Vitro Binding Assays :
    • Use patch-clamp electrophysiology to measure IC50_{50} shifts in HEK293 cells expressing Cav1.2 channels.
    • Apply stopped-flow fluorescence to quantify association/dissociation rate changes.
  • Computational Modeling :
    • Perform molecular dynamics simulations (e.g., GROMACS) to assess deuterium’s impact on hydrogen bonding and conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.